(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate
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Overview
Description
The compound (2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate is a nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is structurally similar to natural nucleotides but has modifications that can alter its biological activity, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions starting from simple precursors like urea and malonic acid. These reactions often involve condensation and cyclization steps under controlled conditions.
Glycosylation: The pyrimidine base is then glycosylated with a suitable sugar moiety. This step involves the formation of a glycosidic bond between the base and the sugar, typically using a glycosyl donor and a catalyst.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. This is usually achieved using phosphorylating agents like phosphoric acid or its derivatives under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps remain the same, but the conditions are optimized for higher yields and purity. Industrial methods also focus on minimizing waste and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, converting it to a hydroxyl group.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study nucleotide metabolism and enzyme interactions. It can serve as a substrate or inhibitor for enzymes involved in DNA and RNA synthesis.
Medicine
Medically, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to mimic natural nucleotides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides and interacting with enzymes involved in nucleic acid synthesis. It can be incorporated into DNA or RNA chains, leading to chain termination or mutations. The molecular targets include DNA polymerases, RNA polymerases, and reverse transcriptases. The pathways involved often relate to nucleotide metabolism and nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl dihydrogen phosphate
- (2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl monophosphate
- (2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl triphosphate
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities. Compared to similar compounds, it may have different affinities for enzymes or altered metabolic stability, making it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
[2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAKORMLHPSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861662 |
Source
|
Record name | 4-Amino-1-(2-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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